1,3-Diisopropenylbenzene
Overview
Description
1,3-Diisopropenylbenzene is an organic compound with the molecular formula C12H14. It is a colorless liquid with a distinct aromatic odor. This compound is characterized by the presence of two isopropenyl groups attached to a benzene ring at the 1 and 3 positions. It is primarily used in the synthesis of polymers and resins, and it has applications in various industrial processes.
Mechanism of Action
Target of Action
1,3-Diisopropenylbenzene is an organic compound that primarily targets the crosslinking process in the vulcanization of polyethylene . It acts as a co-agent in this process, interacting with free radicals generated during the peroxide-induced thermal vulcanization .
Mode of Action
The compound’s mode of action involves the scavenging of initiating and macroalkyl radicals by double bond addition . This mechanism, when involving macroalkyl radicals, leads to the attachment of saturated and unsaturated pendants on the low-density polyethylene (LDPE) chains . The unsaturated pendants are thought to be responsible for the crosslinking promotion effect by the this compound coagent .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the crosslinking process in polyethylene vulcanization . The compound influences the nature and kinetics of the free radicals intermediates in the peroxide-induced thermal vulcanization of LDPE .
Result of Action
The primary result of this compound’s action is the promotion of crosslinking in the vulcanization of polyethylene . This results in changes to the structure of the crosslinks during the course of the reaction .
Action Environment
This compound is a colorless liquid that can significantly evaporate at room temperature . It should be stored in a cool, well-ventilated place away from fire sources . In the event of accidental leakage, appropriate measures should be taken to clean up and dispose of it to avoid environmental pollution .
Biochemical Analysis
Biochemical Properties
It is known that this compound can undergo anodic oxidation in methanol to yield a dimethoxy-functionalized product
Cellular Effects
1,3-Diisopropenylbenzene has been used in the synthesis of sulfur copolymers, which have shown potential as cathode materials for high-energy density lithium-sulfur batteries . These copolymers have demonstrated enhanced capacity retention and lifetimes of over 500 cycles
Molecular Mechanism
It is known that this compound can undergo thermal isomerization over a solid acid catalyst . It is also the principal industrial precursor to resorcinol via the Hock rearrangement
Temporal Effects in Laboratory Settings
It is known that this compound can be prepared by thermal isomerization of 1,4-diisopropylbenzene over a solid acid catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diisopropenylbenzene can be synthesized through several methods. One common method involves the reaction of 1,3-dibromopropane with phenyl lithium, followed by a reaction with 1-bromopropane . Another method involves the thermal isomerization of 1,4-diisopropenylbenzene over a solid acid catalyst .
Industrial Production Methods
In industrial settings, this compound is often produced through the alkylation of benzene with propylene, followed by dehydrogenation. This process is catalyzed by various Lewis acids, such as aluminum trichloride .
Chemical Reactions Analysis
Types of Reactions
1,3-Diisopropenylbenzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the isopropenyl groups to isopropyl groups.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, bromination, and acetylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, bromine for bromination, and acetic anhydride for acetylation are commonly used.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Isopropylbenzene derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
1,3-Diisopropenylbenzene has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of high refractive index polystyrene-sulfur nanocomposites via inverse vulcanization.
Material Science: It is utilized in the preparation of sulfur copolymers for polymer blends.
Nanotechnology: It serves as a matrix for the in situ synthesis of lead sulfide nanocrystals.
Industrial Applications: It is used in the production of permanent resins, such as polyamide and phenolic resins, and as a solvent in coatings and adhesives.
Comparison with Similar Compounds
Similar Compounds
1,3-Diisopropylbenzene: An isomeric compound with isopropyl groups instead of isopropenyl groups.
Divinylbenzene: Contains vinyl groups instead of isopropenyl groups.
1,4-Diisopropenylbenzene: Another isomer with isopropenyl groups at the 1 and 4 positions.
Uniqueness
1,3-Diisopropenylbenzene is unique due to its specific placement of isopropenyl groups, which allows for distinct polymerization and crosslinking properties. This makes it particularly valuable in the synthesis of specialized polymers and resins.
Properties
IUPAC Name |
1,3-bis(prop-1-en-2-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-9(2)11-6-5-7-12(8-11)10(3)4/h5-8H,1,3H2,2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVPVTPPYGGAEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30352-78-4 | |
Record name | Benzene, 1,3-bis(1-methylethenyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30352-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7027546 | |
Record name | m-Bis(1-methylvinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [EPA ChAMP: Initial Risk-Based Prioritization] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Benzene, 1,3-bis(1-methylethenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Diisopropenylbenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19253 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.16 [mmHg] | |
Record name | 1,3-Diisopropenylbenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19253 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3748-13-8 | |
Record name | 1,3-Diisopropenylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3748-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diisopropenylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003748138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3-bis(1-methylethenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | m-Bis(1-methylvinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-bis(1-methylvinyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.043 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-DIISOPROPENYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/536PC64795 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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